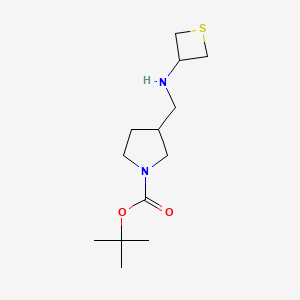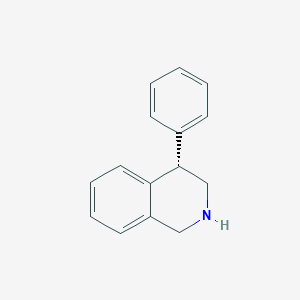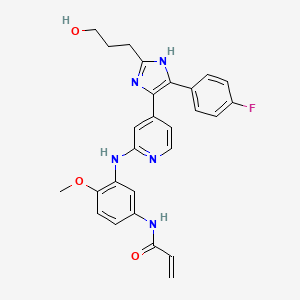![molecular formula C11H20N2O2 B12948048 tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)
tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate: is an organic compound with the molecular formula C11H20N2O2. It is a derivative of carbamic acid and features a bicyclic structure, which includes a seven-membered ring with a nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the type of reaction and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate is used as a protecting group for amines during organic synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Medicine: In medicine, it is used in the development of drugs targeting the central nervous system. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier, enhancing the properties of the final products .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(4-hydroxynorbornan-1-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. These properties make it more suitable for certain applications, such as selective protection of amines and the development of bioactive molecules .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1 |
InChI Key |
LKMTYLUKCLIYBU-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@@H]1NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)

![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)







![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)
